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Compound of Interest
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Cat. No.: B3152151 Get Quote

Introduction

Tris(dimethylamino)antimony (TDMASb), with the chemical formula Sb[N(CH₃)₂]₃, is an

organometallic precursor utilized in the epitaxial growth of III-V compound semiconductors.[1] It

serves as a volatile and lower-temperature alternative to traditional antimony sources like

trimethylantimony (TMSb) in Metal-Organic Chemical Vapor Deposition (MOCVD) and other

vapor phase epitaxy techniques.[2][3] The absence of direct antimony-carbon bonds in

TDMASb is advantageous for reducing carbon incorporation into the grown epitaxial layers.[2]

[4] This characteristic, combined with its lower pyrolysis temperature, makes it a suitable

candidate for the growth of high-quality antimonide-based materials such as Gallium

Antimonide (GaSb), Indium Antimonide (InSb), and their alloys like Indium Arsenide Antimonide

(InAsSb).[2][5][6] These materials are critical for applications in infrared detectors, high-speed

electronics, and long-wavelength devices.[2][6]

Chemical and Physical Properties of TDMASb

A thorough understanding of the physical and chemical properties of TDMASb is crucial for its

effective use in semiconductor manufacturing.
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Property Value

Chemical Formula C₆H₁₈N₃Sb

Molecular Weight 253.99 g/mol [7]

CAS Number 7289-92-1[7]

Physical State Liquid

Density 1.325 g/mL at 25 °C[1][8]

Boiling Point 32-34 °C at 0.45 mmHg[8]

Vapor Pressure 1.04 Torr at 30 °C[9]

Advantages of Using TDMASb

Lower Decomposition Temperature: TDMASb pyrolyzes at lower temperatures compared to

conventional precursors like TMSb, which begins to decompose at 400 °C and is fully

decomposed at 600 °C.[2] This allows for lower growth temperatures, which can be

beneficial for reducing intrinsic defects in materials like InSb.[2]

Reduced Carbon Contamination: The lack of direct Sb-C bonds in the TDMASb molecule

helps in minimizing the incorporation of carbon impurities into the epitaxial film.[2][4]

High Volatility: TDMASb exhibits sufficient volatility for use in MOCVD systems, enabling

efficient transport of the precursor to the substrate.[4]

Experimental Protocols
The following protocols are generalized methodologies for the growth of GaSb and InSb using

TDMASb in a low-pressure MOCVD reactor. These should be adapted and optimized for

specific reactor geometries and desired material properties.

Protocol 1: MOCVD Growth of GaSb on GaAs Substrates
This protocol is based on the work describing the growth of nominally un-doped GaSb layers

on GaAs substrates.[5]
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1. Substrate Preparation:

Begin with epi-ready (100)-oriented GaAs substrates.
Degrease the substrates in organic solvents (e.g., trichloroethylene, acetone, methanol).
Perform an etch to remove the native oxide (e.g., using a sulfuric acid solution).
Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Reactor Setup and Pre-growth Bake:

Load the prepared substrate into a vertical-type low-pressure MOCVD reactor.[5]
Purge the reactor with high-purity hydrogen (H₂) carrier gas.
Heat the substrate to a temperature of approximately 600-650 °C under H₂ flow to desorb
any remaining surface contaminants.

3. Epitaxial Growth:

Cool the substrate to the desired growth temperature, typically in the range of 475 - 580 °C.
[5]
Set the reactor pressure to approximately 50 Torr.[5]
Introduce the precursors into the reactor:
Group III Precursor: Trimethylgallium (TMGa).[5]
Group V Precursor: Tris(dimethylamino)antimony (TDMASb).[5]
Maintain the TMGa bubbler at a constant temperature to ensure a stable molar flow rate.
Control the molar flow rates of TMGa and TDMASb to achieve a V/III ratio between 0.4 and
2.0.[5] The optimal V/III ratio is dependent on the growth temperature.[5]
Continue the growth for the desired thickness. The growth efficiency is approximately 1 x 10⁴
µm/mole.[5]

4. Post-growth Cool-down:

After the growth is complete, switch off the precursor flows and cool the substrate to room
temperature under a continuous H₂ flow.
Unload the sample from the reactor.

Quantitative Data for GaSb Growth
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Parameter Value

Substrate GaAs (100)[5]

Growth Temperature 475 - 580 °C[5]

Reactor Pressure ~50 Torr[5]

Group III Precursor Trimethylgallium (TMGa)[5]

Group V Precursor Tris(dimethylamino)antimony (TDMASb)[5]

V/III Ratio 0.4 - 2.0[5]

Resulting Film Type p-type[5]

Protocol 2: MOCVD Growth of InSb on InSb Substrates
This protocol is derived from studies on the epitaxial growth of InSb layers on p⁻-InSb

substrates.[2][10]

1. Substrate Preparation:

Use p⁻-type InSb substrates.
Clean the substrates using a suitable solvent and etching procedure to remove surface
contaminants and the native oxide layer.

2. MOCVD Reactor Setup:

Load the cleaned InSb substrate into the MOCVD reactor.
Purge the reactor with H₂ carrier gas.

3. Epitaxial Growth:

Heat the substrate to the growth temperature, which can range from 285 to 500 °C.[2][10]
Set the reactor pressure, with investigations ranging from 76 to 660 Torr. A pressure of 200
Torr has been shown to produce better surface morphologies.[2]
Introduce the precursors:
Group III Precursor: Trimethylindium (TMIn).[2][10]
Group V Precursor: Tris(dimethylamino)antimony (TDMASb).[2][10]
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Maintain the TMIn and TDMASb bubblers at 20 °C.[2] The molar flow rates can be calculated
using the vapor pressure formula: log₁₀ P(Torr) = 6.2309 - 1734/T(K).[2]
Adjust the precursor flow rates to achieve a V/III ratio between 0.63 and 8.6.[2][10] The
optimal V/III ratio for good surface morphology is lower at lower growth temperatures,
indicating that TDMASb has a lower pyrolysis temperature than TMIn.[2]
The growth rate can be varied from 0.06 to 0.67 µm/h and is proportional to the TMIn flow at
all temperatures.[2][10] For temperatures ≤ 425 °C, the growth rate is also proportional to the
temperature.[2][10]

4. Post-growth Cool-down:

Terminate the precursor flows and cool the substrate to room temperature under an H₂

atmosphere.
Remove the sample from the reactor.

Quantitative Data for InSb Growth

Parameter Value

Substrate p⁻-InSb[2][10]

Growth Temperature 285 - 500 °C[2][10]

Reactor Pressure
76 - 660 Torr (200 Torr recommended for better

surface morphology)[2]

Group III Precursor Trimethylindium (TMIn)[2][10]

Group V Precursor Tris(dimethylamino)antimony (TDMASb)[2][10]

V/III Ratio 0.63 - 8.6[2][10]

Growth Rate 0.06 - 0.67 µm/h[2][10]

Resulting Film Type n-type at ≤ 400 °C, p-type at > 400 °C[2][10]

Visualizations
Experimental Workflow for MOCVD Growth
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Caption: MOCVD experimental workflow for III-V semiconductor growth.
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Caption: Interdependencies of MOCVD growth parameters and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TRIS(DIMETHYLAMINO)ANTIMONY [myskinrecipes.com]

2. pubs.aip.org [pubs.aip.org]

3. nbinno.com [nbinno.com]

4. Tris(dimethylamido)antimony(III) | TDMASb | ((CH3)2N)3Sb – Ereztech [ereztech.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3152151?utm_src=pdf-body-img
https://www.benchchem.com/product/b3152151?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/mocvd-precursors/242309-trisdimethylaminoantimony.html
https://pubs.aip.org/aip/apl/article-pdf/64/22/3021/18503108/3021_1_online.pdf
https://www.nbinno.com/article/other-electronic-chemicals/mocvd-precursors-trimethylantimony-iii-v-semiconductor-growth-ms
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/amp/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. mdpi.com [mdpi.com]

7. strem.com [strem.com]

8. Tris(dimethylamido)antimony(III) 99.99 trace metals 7289-92-1 [sigmaaldrich.com]

9. High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition - PMC
[pmc.ncbi.nlm.nih.gov]

10. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [Application Notes: Growth of III-V Semiconductors
Using Tris(dimethylamino)antimony]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3152151#growth-of-iii-v-semiconductors-using-tris-
dimethylamino-antimony]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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